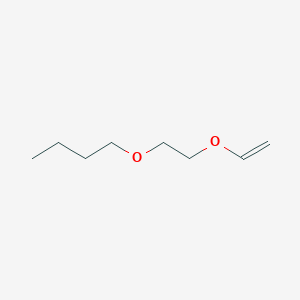
Ethylene glycol butyl vinyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethylene glycol butyl vinyl ether is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32633. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymerization Applications
EGBVE can be polymerized to create a range of materials with specific properties. The polymerization methods include:
- Cationic Polymerization : EGBVE can undergo cationic polymerization due to its electron-rich structure, allowing for the formation of stable carbocations. This method produces polymers that are soluble in water and exhibit good stability and water retention properties. These polymers can be utilized in coatings and adhesives that require strong adhesion and resistance to environmental factors .
- Radiation Polymerization : Another method involves gamma irradiation, which generates ions or radicals that initiate polymerization. This technique is particularly useful for creating functional coatings that possess anti-protein adsorption properties, making them suitable for biomedical applications .
- Statistical Copolymerization : EGBVE can be copolymerized with other vinyl ethers to enhance specific properties such as tensile strength and contamination resistance. This flexibility allows for the customization of polymer characteristics based on application needs .
Biomedical Applications
EGBVE's unique chemical structure allows it to be utilized in various biomedical applications:
- Surface Modification : The ability to create hydrophilic surfaces through plasma polymerization of EGBVE enables the development of materials that resist protein adsorption. This property is crucial for medical devices and implants, where biocompatibility is essential .
- Drug Delivery Systems : Due to its amphiphilic nature, EGBVE-based polymers can encapsulate drugs, providing controlled release profiles. This feature is advantageous in developing targeted therapies and improving drug solubility .
Construction Materials
EGBVE also finds significant applications in the construction industry:
- Cement Water Reducers : EGBVE-based copolymers are used as superplasticizers in cement formulations. These materials improve the workability of concrete while reducing water content, enhancing strength and durability. The copolymers exhibit strong dispersibility and cost-effectiveness compared to traditional agents .
- Adhesives and Sealants : The properties of EGBVE make it an excellent candidate for formulating adhesives that require high performance under varying environmental conditions. Its ability to form strong bonds while maintaining flexibility is beneficial in construction applications where movement occurs .
Case Study 1: Biomedical Coatings
A study demonstrated the effectiveness of EGBVE-derived coatings in reducing protein adsorption on medical implants. The coatings were applied via plasma polymerization, resulting in a significant decrease in biofouling compared to uncoated surfaces.
Case Study 2: Concrete Additives
In a field trial, EGBVE-based superplasticizers were incorporated into concrete mixes used for highway construction. The results indicated improved flowability and reduced water content without compromising strength, showcasing the material's practical benefits in real-world applications.
Properties
CAS No. |
4223-11-4 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-(2-ethenoxyethoxy)butane |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-10-8-7-9-4-2/h4H,2-3,5-8H2,1H3 |
InChI Key |
UNMYKPSSIFZORM-UHFFFAOYSA-N |
SMILES |
CCCCOCCOC=C |
Canonical SMILES |
CCCCOCCOC=C |
Color/Form |
LIQUID |
Key on ui other cas no. |
4223-11-4 |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















